(R)-2-Amino-1,1,2-triphenylethanol
Overview
Description
(R)-2-Amino-1,1,2-triphenylethanol is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound contains an amino group and a secondary hydroxyl group, which are functional groups that can participate in various chemical reactions. The presence of the phenyl groups may influence the physical and chemical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of related chiral compounds, such as (R)-2-azidoesters, has been reported using an inversion methodology that starts with common amino acids. These azidoesters can serve as protected amino acid equivalents in peptide synthesis. The process involves basic hydrolysis to free the carboxyl group and the use of triphenylphosphine/water to free the amine group, allowing for the preparation of various peptides and depsipeptides with good yields and minimal epimerization .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to study the molecular structure of (R)-2-Amino-1-Phenylethanol, a compound similar to (R)-2-Amino-1,1,2-triphenylethanol. These studies provide detailed information on bond lengths, bond angles, dihedral angles, and theoretical frequencies. Density Functional Theory (DFT) calculations, including B3LYP and B3PW91 functionals with 6-311++G (d, p) basis sets, have been used to predict geometrical parameters and to compare computed frequencies with experimental values .
Chemical Reactions Analysis
The chemical reactivity of (R)-2-Amino-1-Phenylethanol has been explored through NBO analysis, which predicts the different possibilities of electronic transition within the molecule. This analysis is crucial for understanding the types of chemical reactions the compound can undergo. The secondary hydroxyl group and the primary amino group are particularly important for binding interactions, which suggests that (R)-2-Amino-1,1,2-triphenylethanol may also exhibit similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-Amino-1-Phenylethanol, such as heat capacity, entropy, and enthalpy, have been computed at different temperatures. These thermodynamic properties are essential for understanding the stability and reactivity of the compound under various conditions. Additionally, electronic properties like excitation energy and the energy gap between HOMO and LUMO have been calculated, which are important for assessing the compound's electronic behavior and potential applications in electronic materials .
Scientific Research Applications
Silicon Complexes in Liquid Crystals
Schlecht, Frank, and Braun (2011) discuss the formation of hexa-coordinated silicon complexes derived from (R)-2-Amino-1,1,2-triphenylethanol and their use as dopants for converting nematic liquid crystals into cholesteric phases (Schlecht, Frank, & Braun, 2011).
Catalytic Enantioselective Addition
Solà et al. (1998) highlight the use of this compound in the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide, leading to highly enantioselective catalytic additions of diethylzinc to aldehydes (Solà et al., 1998).
Synthesis and Ligand Development
Reddy et al. (1999) report on the efficient synthesis of enantiomerically pure (S)-2-Amino-1,2,2-triphenylethanol and its use in developing new ligands for highly enantioselective catalytic ethylation of aldehydes (Reddy et al., 1999).
Quantum Mechanics/Molecular Mechanics Study
Vázquez et al. (2000) conducted a study on the enantioselective addition of diethylzinc to benzaldehyde mediated by (R)-2-piperidino-1,1,2-triphenylethanol, using quantum mechanics/molecular mechanics to understand the process (Vázquez et al., 2000).
Tail-Tied Ligands
Pericàs et al. (2003) developed a functional analogue of (R)-2-piperidino-1,1,2-triphenylethanol, demonstrating its high catalytic activity and enantioselectivity when anchored to polymeric supports (Pericàs et al., 2003).
Spectroscopic Investigation and Molecular Docking Study
Subashini and Periandy (2016) conducted a comprehensive spectroscopic study of (R)-2-Amino-1-Phenylethanol, exploring its potential as an anti-bacterial agent through molecular docking studies (Subashini & Periandy, 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.
For a specific compound like “®-2-Amino-1,1,2-triphenylethanol”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, you might also have access to a chemistry department or professors who could provide more guidance.
properties
IUPAC Name |
(2R)-2-amino-1,1,2-triphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1,1,2-triphenylethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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